molecular formula C19H20ClF2N3O2S B2789649 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE CAS No. 1216678-74-8

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE

Cat. No.: B2789649
CAS No.: 1216678-74-8
M. Wt: 427.89
InChI Key: KZOXGYHOUXKMGS-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a benzothiazole ring substituted with fluorine atoms, a dimethylaminoethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylaminoethyl Group: This can be done via nucleophilic substitution reactions using dimethylaminoethyl chloride.

    Formation of the Methoxybenzamide Moiety: The methoxybenzamide group can be introduced through amide bond formation using 3-methoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the benzothiazole ring or the amide bond, potentially leading to ring-opening or amine formation.

    Substitution: The fluorine atoms on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms and the benzothiazole ring could play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride
  • N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride
  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(methylamino)ethyl)-3-methoxybenzamide hydrochloride

Uniqueness

The presence of two fluorine atoms on the benzothiazole ring and the specific arrangement of functional groups make N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE unique. These structural features may confer distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S.ClH/c1-23(2)7-8-24(18(25)12-5-4-6-14(9-12)26-3)19-22-17-15(21)10-13(20)11-16(17)27-19;/h4-6,9-11H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOXGYHOUXKMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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